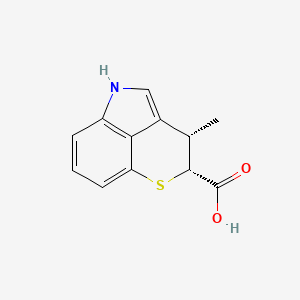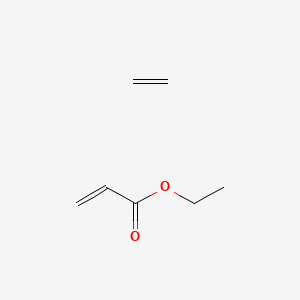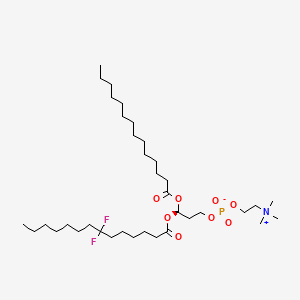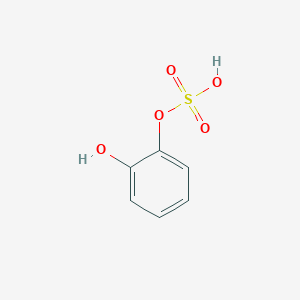
Phytantriol
Vue d'ensemble
Description
Phytantriol (3,7,11,15-tetramethylhexadecane-1,2,3-triol) is a lipid, that is mainly used in cosmetics.
The temperature−composition phase diagram of this compound/water mixtures is qualitatively similar to that of aqueous glycerol monooleate so its stability makes it an interesting alternative to exploit various applications of the cubic liquid crystalline phases.
The temperature−composition phase diagram of this compound/water mixtures is qualitatively similar to that of aqueous glycerol monooleate so its stability makes it an interesting alternative to exploit various applications of the cubic liquid crystalline phases.
This compound is a triol that consists of 3,7,11,15-tetramethylhexadecane bearing three hydroxy substituents at positions 1, 2 and 3.
Mécanisme D'action
Target of Action
Phytantriol is a unique active ingredient primarily used in skin care and hair care applications . It targets the skin and hair, where it functions to increase the deposition of panthenol, ethyl-panthenol, and keratin amino acids .
Mode of Action
This compound interacts with its targets (skin and hair) by increasing the deposition of panthenol, ethyl-panthenol, and keratin amino acids . This interaction results in improved moisture retention in skin and hair, and helps vitamins and amino acids penetrate .
Biochemical Pathways
It is known that this compound-based lyotropic liquid crystals (llcs) have emerged as a new nanodrug delivery system . These LLCs are systems of amphiphilic molecules that form spontaneously in a solvent .
Pharmacokinetics
This compound-based formulations have been shown to provide a dramatic sustained-release effect for drugs on oral administration . For instance, a study showed that the oral bioavailability of cinnarizine using a this compound formulation was 41%, compared to 19% for a GMO formulation and 6% for an aqueous suspension . The this compound formulation provided a T max for cinnarizine of 33 h, with absorption apparent up to 55 h after administration .
Result of Action
This compound significantly improves water retention, strengthens damaged hair, and visibly prevents color-wash-out . In the context of drug delivery, this compound-based formulations have been shown to improve the therapeutic potential of drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as hydration states . For instance, the formation of this compound-based LLCs is closely related to the water content and temperature of the system
Analyse Biochimique
Biochemical Properties
Phytantriol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules . It enhances the deposition of vitamins and amino acids in the skin and hair, improving their penetration and effectiveness . This compound interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation in biological systems . Additionally, it forms liquid crystalline nanoparticles that can encapsulate and deliver bioactive compounds, enhancing their stability and bioavailability .
Cellular Effects
This compound has been shown to influence various cellular processes. In non-small-cell lung cancer cells, this compound-loaded nanoparticles decreased cell proliferation, migration, and colony-forming activity . This effect is mediated through the upregulation of tumor suppressor genes such as PTEN and P53, and the downregulation of genes like KRT18 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function . This compound can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors . Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability . These interactions contribute to its ability to enhance the delivery and efficacy of bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its moisturizing and protective properties over extended periods . Its efficacy may decrease with prolonged exposure to environmental stressors . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained improvements in moisture retention and barrier function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and exhibits beneficial effects such as enhanced moisture retention and reduced inflammation . At high doses, this compound can cause adverse effects, including skin irritation and sensitization . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage . Toxicological studies have shown that this compound has a high oral LD50 value, indicating low acute toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as lipases and esterases, which break it down into smaller molecules that can be further processed by the body . This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Its amphiphilic nature allows it to interact with both lipid and aqueous phases, facilitating its integration into various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its amphiphilic properties, allowing it to reach intracellular targets . This compound can also be transported by binding proteins and lipoproteins, which facilitate its distribution in the body . Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these locations, enhancing its activity and function . Its ability to integrate into cell membranes also allows it to modulate membrane-associated processes .
Propriétés
IUPAC Name |
3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHFIDULQUVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868315 | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74563-64-7 | |
| Record name | Phytantriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74563-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTANTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)




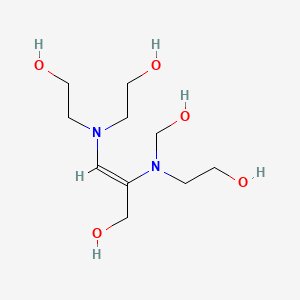
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
